molecular formula C9H7F3N4S B13734051 (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine

(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine

Cat. No.: B13734051
M. Wt: 260.24 g/mol
InChI Key: LTTQMCLAWPKCKV-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure The trifluoromethyl group attached to the benzothiazole ring enhances the compound’s chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine typically involves the cyclocondensation reaction of (benzo[d]thiazolyl)guanidine with trifluoromethyl-substituted ketones. One common method involves the reaction of (benzo[d]thiazolyl)guanidine with 4-alkoxy-4-alkyl(aryl/heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones or 2,2,2-trifluoro-1-(2-methoxycyclohexen-1-en-1-yl)ethanone in refluxing water as the solvent. This reaction is performed without catalysts and yields the desired product in 60-88% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the environmentally benign synthesis methods mentioned above could be adapted for larger-scale production, ensuring high yields and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C-2 position of the benzothiazole ring.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the chemical stability and reactivity of the resulting compounds.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and antioxidant agent.

Industry

In industry, this compound can be used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, including enzymes and receptors, to exert its biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound of (5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine, benzothiazole, also exhibits a wide range of biological activities.

    Trifluoromethyl-substituted Benzothiazoles: Compounds with similar structures but different substituents on the benzothiazole ring.

Uniqueness

The presence of the trifluoromethyl group in this compound enhances its chemical stability, lipophilicity, and biological activity compared to other benzothiazole derivatives. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H7F3N4S

Molecular Weight

260.24 g/mol

IUPAC Name

2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]guanidine

InChI

InChI=1S/C9H7F3N4S/c10-9(11,12)4-1-2-6-5(3-4)15-8(17-6)16-7(13)14/h1-3H,(H4,13,14,15,16)

InChI Key

LTTQMCLAWPKCKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)N=C(N)N

Origin of Product

United States

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